molecular formula C18H22N2O3S2 B4057969 N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide

N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide

Cat. No.: B4057969
M. Wt: 378.5 g/mol
InChI Key: ULOUAWMOVFBVNA-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide is a sulfonamide derivative known for its diverse biological activities. This compound is characterized by its molecular formula C18H22N2O3S2 and is often utilized in various scientific research fields due to its unique chemical properties .

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it valuable in biological studies.

    Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-(butylsulfamoyl)aniline with 2-(phenylsulfanyl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other molecular targets such as carbonic anhydrase and cyclin-dependent kinases, contributing to its diverse biological activities .

Comparison with Similar Compounds

N-[4-(butylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide can be compared with other sulfonamide derivatives such as:

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-2-3-13-19-25(22,23)17-11-9-15(10-12-17)20-18(21)14-24-16-7-5-4-6-8-16/h4-12,19H,2-3,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULOUAWMOVFBVNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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